N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021263-84-2
VCID: VC11951913
InChI: InChI=1S/C20H18ClN3O5S2/c1-12-3-8-16(15(21)9-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-4-13(29-2)5-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Molecular Formula: C20H18ClN3O5S2
Molecular Weight: 480.0 g/mol

N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021263-84-2

Cat. No.: VC11951913

Molecular Formula: C20H18ClN3O5S2

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide - 1021263-84-2

Specification

CAS No. 1021263-84-2
Molecular Formula C20H18ClN3O5S2
Molecular Weight 480.0 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H18ClN3O5S2/c1-12-3-8-16(15(21)9-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-4-13(29-2)5-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key MZBAMLMNJLRUOC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl

Introduction

Synthesis

2.1 Synthetic Pathway
The synthesis of this compound would involve:

  • Formation of the dihydropyrimidinone core via Biginelli reaction or similar multicomponent reactions.

  • Introduction of the sulfonamide group, typically through sulfonyl chloride derivatives reacting with amines.

  • Thioether bond formation, requiring nucleophilic substitution at a halogenated intermediate.

  • Final acetamide coupling, using standard amide-bond-forming reactions like carbodiimide-mediated coupling.

2.2 Analytical Confirmation
Common techniques for structural confirmation include:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, sulfonamide NH, and other functional groups.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O stretch for amides).

Biological Activity and Applications

3.1 Potential Applications
Based on its structure, the compound could have:

  • Pharmacological Potential: The dihydropyrimidinone core and sulfonamide groups are often associated with enzyme inhibition, antibacterial, or anti-inflammatory activities.

  • Material Science Uses: Sulfur-containing compounds are sometimes explored for their electronic or catalytic properties.

3.2 Biological Studies
Although specific studies on this compound are not available, related compounds with similar scaffolds have shown:

  • Anti-inflammatory effects via inhibition of enzymes like cyclooxygenase or lipoxygenase .

  • Anticancer properties through apoptosis induction in cancer cell lines .

Comparative Data Table

FeatureValue/Description
Molecular FormulaC₁₉H₁₇ClN₂O₅S₂
Molecular Weight~452.93 g/mol
Key Functional GroupsChloroaromatic, sulfonamide, thioether, dihydropyrimidinone
Analytical TechniquesNMR, MS, IR
Potential ApplicationsPharmacological (anti-inflammatory, anticancer), material science
Related CompoundsSulfonamides and dihydropyrimidinones with known bioactivities

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